1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea
Description
1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring and a pyridin-2-yl group
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOBAGJSYGSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2,4-dimethoxyaniline with pyridine-2-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,4-dimethoxyaniline in ethanol.
- Add pyridine-2-isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of corresponding amines.
Substitution:
- The thiourea group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products:
- Oxidation: Sulfoxides, sulfones
- Reduction: Amines
- Substitution: Alkylated or acylated thioureas
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its potential use in the treatment of certain diseases due to its biological activity.
Industry:
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group plays a crucial role in the binding process, forming hydrogen bonds and other interactions with the target molecules.
Molecular Targets:
- Enzymes: Inhibition of enzyme activity by binding to the active site.
- Receptors: Modulation of receptor activity through binding interactions.
Pathways Involved:
- The compound may interfere with metabolic pathways by inhibiting key enzymes.
- It can also modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness:
- The presence of both 2,4-dimethoxyphenyl and pyridin-2-yl groups in the same molecule.
- Unique biological activities and potential applications compared to other thiourea derivatives.
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